molecular formula C23H17FO4 B2806171 7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one CAS No. 331809-55-3

7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one

Cat. No. B2806171
CAS RN: 331809-55-3
M. Wt: 376.383
InChI Key: SRGXLIJKTOFSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one, also known as FMeO-AMC, is a synthetic compound that belongs to the family of synthetic cannabinoids. The compound has gained significant attention from the scientific community due to its potential therapeutic properties.

Scientific Research Applications

Environment-Sensitive Fluorophore

The compound 7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one and its derivatives exhibit unique fluorescence properties that are sensitive to the solvent environment. For instance, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, a related compound, shows almost no fluorescence in aprotic solvents like n-hexane but strongly fluoresces at long wavelengths in protic solvents such as methanol. This characteristic makes such compounds valuable for developing fluorogenic sensors that operate on an "off-on" principle in specific environments (Uchiyama et al., 2006).

COX-2 Inhibitory Potential

Chromen-4-one derivatives, including 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, have been characterized for their selective inhibition of COX-2, an enzyme involved in inflammation and pain pathways. Single X-ray crystallographic analysis and in silico studies highlight the molecule's conformation and binding interactions, which are crucial for its selectivity towards COX-2 (Rullah et al., 2015).

Anti-inflammatory Properties

Derivatives of 7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one have been designed and synthesized to investigate their effects on suppressing superoxide anion generation by human neutrophils, a key factor in inflammation. The placement of methoxy groups and a hydrogen bond donor on the chromone structure significantly influences the compound's anti-inflammatory activity. One such derivative demonstrated notable anti-inflammatory effects with a low IC50 value against superoxide anion generation, indicating its potential as an anti-inflammatory agent (Chang et al., 2021).

Phototransformation Studies

Research into the phototransformation of certain chromen-4-ones has uncovered their ability to undergo regioselective photocyclisation and dealkoxylation under UV light. These reactions result in the formation of complex tetracyclic scaffolds, providing valuable insights into the photoreactivity of these compounds and their potential applications in photochemical and photobiological sciences (Khanna et al., 2015).

properties

IUPAC Name

7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO4/c1-26-18-8-4-16(5-9-18)21-14-28-22-12-19(10-11-20(22)23(21)25)27-13-15-2-6-17(24)7-3-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGXLIJKTOFSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.